molecular formula C12H17NO3 B2860773 N-isopropyl-2-(3-methoxyphenoxy)acetamide CAS No. 391221-84-4

N-isopropyl-2-(3-methoxyphenoxy)acetamide

Cat. No. B2860773
CAS RN: 391221-84-4
M. Wt: 223.272
InChI Key: XYOYWMNMDWALLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isopropyl-2-(3-methoxyphenoxy)acetamide” is a synthetic chemical compound with the CAS Number: 1459264-33-5 . It has a molecular weight of 207.27 and a linear formula of C12H17NO2 . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “N-isopropyl-2-(3-methoxyphenoxy)acetamide” is represented by the linear formula C12H17NO2 . The molecular weight of this compound is 207.27 .

Scientific Research Applications

  • Polymer Synthesis and Stereochemistry : The synthesis of polymeric derivatives of 4-methoxyphenylacetic acid, related to N-isopropyl-2-(3-methoxyphenoxy)acetamide, involves free radical polymerization. These polymers potentially support pharmacological residues with complementary action. The stereochemical configuration of the polymers was analyzed using NMR spectroscopies (Román & Gallardo, 1992).

  • Anticonvulsant Activities : Studies on functionalized N-benzyl 2-acetamidoacetamides, which share a structural similarity with N-isopropyl-2-(3-methoxyphenoxy)acetamide, have shown significant anticonvulsant activities. This research explores the importance of the 2-acetamido substituent in these compounds for anticonvulsant activity (Choi, Stables, & Kohn, 1996).

  • Pharmacological Assessment of Acetamide Derivatives : A study conducted on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives identified their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups enhanced the activities of these compounds (Rani, Pal, Hegde, & Hashim, 2016).

  • Acetaminophen Poisoning Management : Research on N-acetylcysteine, structurally related to N-isopropyl-2-(3-methoxyphenoxy)acetamide, discusses its use in managing acetaminophen poisoning. This highlights the broader pharmacological applications of acetamide derivatives (Prescott, 2005).

  • Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound related to N-isopropyl-2-(3-methoxyphenoxy)acetamide, is used in the synthesis of antimalarial drugs. A study on the chemoselective monoacetylation of 2-aminophenol highlights the importance of this compound in pharmaceutical synthesis (Magadum & Yadav, 2018).

  • Metabolism and Drug Mechanisms : A study investigating the metabolism of acetaminophen, which shares structural similarities with N-isopropyl-2-(3-methoxyphenoxy)acetamide, provides insights into the complex metabolic pathways of such drugs. It discusses the role of cyclooxygenase in the drug's action (Botting, 2000).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(2)13-12(14)8-16-11-6-4-5-10(7-11)15-3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOYWMNMDWALLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-(3-methoxyphenoxy)acetamide

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